Ethyl 2-(dimethoxyphosphoryl)propanoate

Description

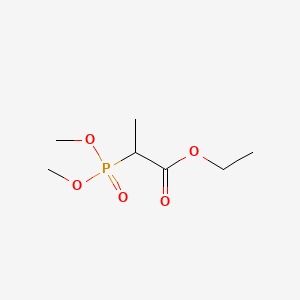

Ethyl 2-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by a propanoate backbone with a dimethoxyphosphoryl group (-PO(OCH₃)₂) at the 2-position and an ethyl ester group (-COOEt). Its molecular formula is C₈H₁₇O₆P, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of phosphorylated derivatives for pharmaceuticals or agrochemicals . The compound’s reactivity and applications are influenced by the electron-withdrawing phosphoryl group and the steric effects of its substituents.

Properties

CAS No. |

80673-78-5 |

|---|---|

Molecular Formula |

C7H15O5P |

Molecular Weight |

210.16 g/mol |

IUPAC Name |

ethyl 2-dimethoxyphosphorylpropanoate |

InChI |

InChI=1S/C7H15O5P/c1-5-12-7(8)6(2)13(9,10-3)11-4/h6H,5H2,1-4H3 |

InChI Key |

NGVPDNCPLJLUKE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)P(=O)(OC)OC |

Canonical SMILES |

CCOC(=O)C(C)P(=O)(OC)OC |

Other CAS No. |

80673-78-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(Diethoxyphosphoryl)propanoate

- Molecular Formula : C₉H₁₉O₆P

- Key Differences: Replaces the dimethoxy (-OCH₃) groups on the phosphoryl moiety with diethoxy (-OCH₂CH₃) groups. Increased lipophilicity due to longer alkyl chains on the phosphoryl group, enhancing solubility in non-polar solvents .

- Applications : Widely used in chemical synthesis as a precursor for phosphonate esters. Its diethoxy groups offer slower hydrolysis rates compared to dimethoxy analogs, improving stability in aqueous conditions .

Methyl 3-(Dimethoxyphosphinyl)propanoate (CAS 18733-15-8)

Ethyl 2-(Diethoxyphosphoryl)-3-(p-tolyl)propanoate

Fenoxaprop Ethyl Ester (Agrochemical Derivative)

- Molecular Formula: C₁₈H₁₆ClNO₅

- Key Differences: Contains a phenoxy-phenoxy substituent instead of a phosphoryl group, critical for herbicidal activity. Lacks phosphorus, relying on ester cleavage for activation in plants .

- Applications: Commercial herbicide targeting grass weeds, highlighting how propanoate backbone modifications dictate agrochemical utility .

Structural and Functional Analysis Table

Key Findings and Implications

Phosphoryl Group Substituents: Dimethoxy analogs (e.g., this compound) exhibit higher polarity and faster hydrolysis than diethoxy derivatives, making them suitable for reactions requiring rapid activation . Diethoxy groups enhance lipophilicity and stability, favoring prolonged shelf life in agrochemical formulations .

Ester Group Influence :

- Ethyl esters generally offer better hydrolytic stability than methyl esters , which degrade more readily in acidic/basic conditions .

Substituent Positioning :

- Phosphoryl groups at the 2-position (vs. 3-position) create steric hindrance near the ester, altering reactivity in nucleophilic substitutions .

Aryl Modifications :

- Aryl-substituted derivatives (e.g., p-tolyl) are prioritized in drug discovery for their ability to engage in hydrophobic interactions with enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.